2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKZIOVPNGHCPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a benzylamine derivative with a cyclic ether, followed by cyclization and oxidation steps . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated synthesis systems to ensure consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohols .
Scientific Research Applications
Scientific Research Applications
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one has applications in scientific research, including its use as a building block for synthesizing more complex molecules. It may also serve as a probe or inhibitor in biological studies. Potential therapeutic applications exist, such as in the development of new drugs.
- Pharmaceutical Development Studies have indicated that compounds similar to this compound exhibit significant biological activities, particularly as ligands for sigma receptors. Sigma receptors are implicated in various neurological processes, making such compounds candidates for therapeutic applications in treating conditions like depression and neurodegenerative diseases.
- Interaction Studies Interaction studies involving this compound focus on its binding affinity and selectivity towards sigma receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic effects. Radioligand assays have been employed to evaluate its binding characteristics in vitro, providing insights into its pharmacological profile.
Chemical Reactions
2-Benzyl-4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one can undergo various chemical reactions.
- Oxidation The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). Oxidation results in the formation of ketones or carboxylic acids.
- Reduction The compound can be reduced to remove oxygen atoms or add hydrogen atoms. Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used. Reduction leads to the formation of alcohols or amines.
- Substitution Functional groups within the compound can be substituted with other atoms or groups. Various nucleophiles and electrophiles can be used depending on the desired substitution reaction, leading to the formation of derivatives with different functional groups.
Potential Therapeutic Applications
Mechanism of Action
The mechanism of action of 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Key Observations :
Heteroatom Configuration: The target compound contains one nitrogen and one oxygen (oxa-aza), whereas diazaspiro derivatives (e.g., ) feature two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. For instance, 9-Benzyl-2,9-diazaspiro[5.5]undecane dihydrochloride’s dual nitrogen atoms likely enhance basicity and solubility in acidic formulations.
Functional Groups: The ketone in 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one contrasts with hydroxyl () or amine () substituents in analogs. Chlorinated derivatives (e.g., ) introduce electrophilic sites for further functionalization.
Spiro Ring Size and Conformational Impact
Table 2: Influence of Spiro Ring Dimensions
Key Observations :
- For example, 2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine’s amine group in a strained system may favor interactions with enzymes or receptors.
- The [5.5] system in the target compound offers a balance between stability and conformational flexibility, making it a versatile scaffold for medicinal chemistry.
Key Observations :
- Automated synthesis () and solid-phase methods () improve efficiency for complex spirocycles, though yields remain moderate (e.g., 30% in ).
Biological Activity
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a complex organic compound with significant potential in medicinal chemistry, particularly due to its interaction with sigma receptors, which are implicated in various neurological processes. This article provides a comprehensive overview of the biological activity of this compound, including its structural characteristics, synthesis, and pharmacological implications.
Structural Characteristics
The molecular formula of this compound is C16H21NO2, with a molecular weight of approximately 245.34 g/mol. The compound features a unique spirocyclic structure that includes both nitrogen and oxygen atoms, contributing to its distinctive chemical properties and potential biological activities.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. One common method employs 1,4-dioxaspiro[4.5]decan-8-one as a precursor, followed by various chemical reactions under controlled conditions to yield the target compound. The following table summarizes some key synthetic routes:
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Cyclization | 1,4-dioxaspiro[4.5]decan-8-one | Controlled temperature |
| 2 | Functionalization | Benzyl halides | Solvent-mediated |
| 3 | Purification | Chromatography | Standard techniques |
Sigma Receptor Interaction
Research indicates that compounds similar to this compound exhibit significant biological activities as ligands for sigma receptors. These receptors are involved in various neurological processes, making such compounds potential candidates for therapeutic applications in treating conditions like depression and neurodegenerative diseases. Interaction studies have shown that this compound has a high binding affinity for sigma receptors, which is crucial for understanding its mechanism of action and potential therapeutic effects.
Pharmacological Profile
The pharmacological profile of this compound has been evaluated through radioligand assays that assess its binding characteristics in vitro. These studies reveal that the compound not only binds effectively to sigma receptors but also exhibits selectivity over other receptor types, suggesting a favorable therapeutic index.
Case Studies
Several studies have explored the biological effects of similar compounds:
- Neuroprotective Effects : A study demonstrated that related spirocyclic compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating potential neuroprotective properties.
- Antidepressant Activity : Research involving animal models showed that derivatives of this compound produced significant antidepressant-like effects in behavioral tests, suggesting their utility in treating mood disorders.
- Analgesic Properties : Another investigation highlighted the analgesic effects of sigma receptor ligands, proposing that this compound may also possess pain-relieving properties.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific structural configuration that combines both azaspiro and oxa functionalities with a benzyl substituent. The following table compares it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Oxa-2-azaspiro[5.5]undecan-1-one | Lacks benzyl group; different activity profile | Limited |
| 1-Oxa-8-azaspiro[4.5]decan | Shorter spirocyclic framework; distinct pharmacological applications | Moderate |
| 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane | Contains aryl substituents; enhanced receptor selectivity | High |
Q & A
What are the key synthetic strategies for constructing the spirocyclic core of 2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one, and how do reaction conditions influence stereochemical outcomes?
The spirocyclic framework is typically synthesized via multi-step routes involving cyclization and functional group transformations. A common approach involves:
- Cyclization of precursors : For example, tert-butyl intermediates undergo acid- or base-mediated cyclization to form the spiro ring system .
- Stereochemical control : Reaction temperature (e.g., heating at 75–80°C in ethanol) and solvent polarity significantly impact cis/trans isomer ratios. Hydrogenation steps (e.g., using Pd/C) can enforce trans configurations, as seen in analogous diazaspiro systems .
- Protecting group strategies : Trifluoroacetyl or benzyl groups are used to stabilize reactive amines during synthesis, with subsequent deprotection under acidic conditions (e.g., HCl in dioxane) .
How can researchers resolve contradictions in biological activity data for this compound derivatives reported across studies?
Discrepancies often arise from:
- Structural isomerism : Cis/trans configurations (e.g., Example 17 vs. 18 in ) lead to divergent binding affinities. Enantiomeric purity must be verified via chiral HPLC or X-ray crystallography .
- Solvation effects : Ethanol solvates (Example 10, ) may alter solubility and assay performance. Lyophilization or recrystallization in inert solvents (e.g., methyltetrahydrofuran) ensures consistency .
- Target selectivity : Use surface plasmon resonance (SPR) to validate interactions with specific proteins (e.g., MmpL3 or sEH inhibitors, as in ) and rule off-target effects .
What advanced analytical techniques are critical for characterizing this compound and its derivatives?
Key methodologies include:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., m/z 486 [M+H]+ in Example 10, ) and detects impurities .
- Multinuclear NMR : 1H/13C NMR resolves spirocyclic regiochemistry (e.g., distinguishing axial/equatorial protons at δ 2.38–2.48 ppm in Example 10, ) .
- X-ray crystallography : Defines absolute stereochemistry, as demonstrated for structurally related 4-azatricyclo compounds ( ).
How do modifications to the benzyl or oxa-aza groups affect the compound’s pharmacokinetic properties?
- Benzyl substitution : Electron-withdrawing groups (e.g., chloro, fluoro) on the benzyl ring enhance metabolic stability but may reduce solubility. LogP calculations (e.g., XlogP ~2.1 in ) guide lipophilicity optimization .
- Oxygen vs. nitrogen positioning : Replacing oxygen with sulfur (e.g., 3-thioxo analogs in ) alters hydrogen-bonding capacity and bioavailability.
- Spiro ring size : Smaller rings (e.g., spiro[4.5] in ) increase rigidity, potentially improving target engagement but complicating synthesis .
What computational tools are recommended for predicting the bioactivity of novel this compound analogs?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like sEH or MmpL3 ().
- QSAR models : Train on datasets from PubChem () or ChEMBL to correlate substituents (e.g., R = Cl, OMe) with IC50 values.
- ADMET prediction : SwissADME or pkCSM evaluates permeability, CYP inhibition, and toxicity risks .
What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Purification bottlenecks : Column chromatography is impractical at scale. Switch to recrystallization (e.g., using ethanol/tert-butyl methyl ether mixtures) or continuous flow systems .
- Catalyst efficiency : Palladium on charcoal (Example 10, ) may require optimization for hydrogenation yields. Consider heterogeneous catalysts for reuse .
- Regulatory compliance : Track genotoxic impurities (e.g., chlorinated byproducts in Example 11, ) via LC-MS/MS .
How can researchers address low yields in the final cyclization step of this compound synthesis?
- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve cyclization kinetics vs. ethanol (Example 12, ).
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while enhancing yields, as validated for similar spirocycles .
- Additive screening : Triethylamine or molecular sieves can suppress side reactions (e.g., hydrolysis in Example 17, ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
